molecular formula C26H29NO10 B1670587 Dihydrocarminomycin CAS No. 62182-86-9

Dihydrocarminomycin

Cat. No. B1670587
CAS RN: 62182-86-9
M. Wt: 515.5 g/mol
InChI Key: YXBSCYMMPXQFDS-YNVCYXAPSA-N
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Description

Dihydrocarminomycin is the major metabolite of the antitumor antibiotic Carminomycin . It has weak antitumor activity . It is also known as a pair of isomers .


Synthesis Analysis

Dihydrocarminomycin is a product of the modification of aklavinone and its glycosides . The rdm genes B, C, and E from Streptomyces purpurascens encode enzymes that tailor aklavinone and aclacinomycins . RdmE is an aklavinone-11-hydroxylase which catalyzes the formation of ?-rhodomycinone from Akv .


Molecular Structure Analysis

The molecular weight of Dihydrocarminomycin is 515.51 . Its molecular formula is C26H29NO10 . The structure classification includes Quinones and Anthraquinones .


Chemical Reactions Analysis

The rdm genes B, C, and E from Streptomyces purpurascens encode enzymes that tailor aklavinone and aclacinomycins . RdmE is an aklavinone-11-hydroxylase which catalyzes the formation of ?-rhodomycinone from Akv . RdmC catalyzes the removal of the methyl group from C-15 of aclacinomycin T . RdmB decarboxylates the C-10 carboxylic acid and subsequently adds a hydroxyl group at C-10 of AcmT .

Scientific Research Applications

Antihyperglycemic Effects

Dihydrocarminomycin has been studied for its antihyperglycemic effects. In a study conducted on diabetic rats, it was found that dihydrocarminomycin significantly reduced plasma glucose levels in a dose-dependent manner. The study also observed decreases in glycosylated hemoglobin and increases in hemoglobin and plasma insulin, alongside enhanced activities of key hepatic enzymes involved in carbohydrate metabolism (Pari & Srinivasan, 2010).

Cell Division Protein Mislocalization

Another study on the application of dihydrocarminomycin in bacteriology found that its use led to the reorganization of membrane architecture in bacteria. This resulted in the mislocalization of essential cell division proteins, suggesting potential for use in combating certain Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA) (Pogliano, Pogliano, & Silverman, 2012).

Mechanisms in Bacterial Cell Entry

Research has shown that dihydrocarminomycin directly interacts with the mechanosensitive channel of large conductance, MscL, in bacterial cells. This interaction facilitates the antibiotic’s entry into the bacterial cell, offering insights into its mode of action and potential applications in developing new antibacterial strategies (Iscla et al., 2014).

Interaction with MscL Channel Pore

Further studies on dihydrocarminomycin revealed its ability to bind to, modulate, and pass through the MscL channel pore in bacteria. This finding suggests a specific and direct mechanism by which dihydrocarminomycin affects bacterial cells, adding depth to our understanding of its antibacterial properties (Wray et al., 2016).

Dihydrostreptomycin Sulfate

A study on dihydrostreptomycin sulfate, a derivative of dihydrocarminomycin, highlighted its role as an aminoglycoside antibiotic with bactericidal properties. It is active against most gram-positive and gram-negative organisms and is used in the treatment of tuberculosis and tularemia (2020).

Entry into Hair Cells via Transducer Channels

Dihydrostreptomycin, related to dihydrocarminomycin, enters mouse outerhair cells through mechano-electrical transducer channels, indicating a significant role in the study of aminoglycoside antibiotics and their impact on auditory and vestibular hair cells of the inner ear. This research contributes to our understanding of the mechanisms behind the serious side effects of aminoglycoside antibiotics, such as irreversible intracellular damage to sensory cells in the inner ear (Marcotti, van Netten, & Kros, 2005).

Dihydroartemisinin in Pulmonary Fibrosis

Dihydroartemisinin, structurally related to dihydrocarminomycin, has been shown to alleviate oxidative stress in bleomycin-induced pulmonary fibrosis. This research suggests the potential of dihydroartemisinin in decreasing oxidative damage and attenuating lung injury and fibrosis, offering insights into novel treatments for pulmonary conditions (Yang et al., 2018).

Dihydrocapsaicin in Cerebral Ischemia/Reperfusion

Dihydrocapsaicin, another compound with similarities to dihydrocarminomycin, has been studied for its effects on cerebral and blood-brain barrier (BBB) damage in cerebral ischemia and reperfusion models. This study suggests that dihydrocapsaicin can protect the cerebral and the BBB from ischemia/reperfusion injury by attenuating oxidative stress and inflammation (Janyou et al., 2017).

Dihydromyricetin in Cardiotoxicity and Cancer Treatment

Dihydromyricetin, another structurally related compound, has been shown to prevent cardiotoxicity and enhance anticancer activity induced by adriamycin. This finding is significant in the development of cardioprotective agents in chemotherapy, providing a dual benefit of protecting myocardial cells from apoptosis and potentiating the anticancer activities of adriamycin (Zhu et al., 2014)

properties

IUPAC Name

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9-10,13,15-16,21,28-30,32,34-35H,6-8,27H2,1-2H3/t9?,10?,13?,15?,16?,21?,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBSCYMMPXQFDS-VREIMDMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977763
Record name 3,5,10,12-Tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocarminomycin

CAS RN

62182-86-9
Record name Dihydrocarminomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062182869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,10,12-Tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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